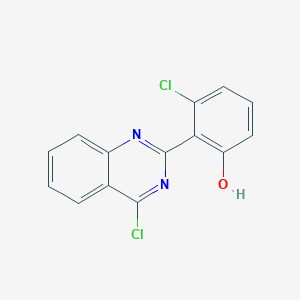

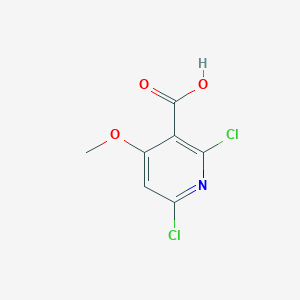

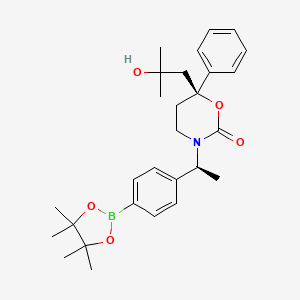

![molecular formula C20H22ClNO7 B8328914 {[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}acetic acid CAS No. 90445-14-0](/img/structure/B8328914.png)

{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}acetic acid

カタログ番号 B8328914

CAS番号:

90445-14-0

分子量: 423.8 g/mol

InChIキー: OGXVRJODLHZUQL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you’re asking about is a complex organic molecule. It contains several functional groups including chlorophenyl, ethoxycarbonyl, methoxycarbonyl, and a dihydropyridinyl group . These groups contribute to the compound’s chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The ethoxycarbonyl and methoxycarbonyl groups are esters, which are characterized by a carbonyl group adjacent to an ether group . The dihydropyridinyl group is a heterocyclic compound containing nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids and their esters (which are similar to parts of this compound) are known to be only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .特性

CAS番号 |

90445-14-0 |

|---|---|

分子式 |

C20H22ClNO7 |

分子量 |

423.8 g/mol |

IUPAC名 |

2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]acetic acid |

InChI |

InChI=1S/C20H22ClNO7/c1-4-29-20(26)18-14(9-28-10-15(23)24)22-11(2)16(19(25)27-3)17(18)12-7-5-6-8-13(12)21/h5-8,17,22H,4,9-10H2,1-3H3,(H,23,24) |

InChIキー |

OGXVRJODLHZUQL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCC(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

A solution of ethyl 4-(methoxycarbonylmethoxy)acetoacetate (200 g), 2-chlorobenzaldehyde (128.8 g) and methyl 3-aminocrotonate (105.4 g) in methanol (600 ml) was heated under reflux for 16 hours and then evaporated. The residue was treated with 10% aqueous sodium hydroxide solution and the mixture heated under reflux for 1.5 hours, allowed to cool to room temperature, washed three times with dichloromethane, acidified with concentrated hydrochloric acid and extracted into dichloromethane. The dichloromethane extracts were washed with water, dried over magnesium sulphate and evaporated. The residue was recrystallised from ethyl acetate to give the title compound (63 g), m.p. 150°-154° C.

Name

ethyl 4-(methoxycarbonylmethoxy)acetoacetate

Quantity

200 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![3-Amino-2-[3-(3-pyridyl)phenylamino]pyridine](/img/structure/B8328885.png)

![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8328890.png)

![8-Pyridazin-3-yl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8328897.png)